molecular formula C9H15ClF3N B6223966 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763758-72-9

3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6223966
CAS No.: 2763758-72-9
M. Wt: 229.7
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Description

3-(4,4,4-Trifluorobutyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C9H14F3N It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure, and a trifluorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,4-trifluorobutyl)bicyclo[111]pentan-1-amine hydrochloride typically involves multiple steps One common method starts with the preparation of the bicyclo[111]pentane core, which can be achieved through a [111]propellane intermediate The trifluorobutyl group is then introduced via nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluorobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules due to its unique structural properties.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.

    Industry: The compound can be used in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The bicyclo[1.1.1]pentane core provides rigidity, which can influence the binding affinity and specificity of the compound for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane
  • 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-ol
  • 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-thiol

Uniqueness

Compared to similar compounds, 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the amine group, which can participate in a wider range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

2763758-72-9

Molecular Formula

C9H15ClF3N

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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